(2-Chloro-3-fluoro-6-nitrophenyl)methanol
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Overview
Description
(2-Chloro-3-fluoro-6-nitrophenyl)methanol is an organic compound with the molecular formula C7H5ClFNO3 It is a derivative of phenol, where the phenyl ring is substituted with chloro, fluoro, and nitro groups, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-fluoro-6-nitrophenyl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-3-fluorotoluene to introduce the nitro group, followed by oxidation to convert the methyl group to a carboxylic acid. The carboxylic acid is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-fluoro-6-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a palladium catalyst, or other reducing agents like NaBH4.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (2-Chloro-3-fluoro-6-nitrophenyl)carboxylic acid.
Reduction: Formation of (2-Chloro-3-fluoro-6-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-3-fluoro-6-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluoro-6-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3-fluoro-6-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a methanol group.
(3-Fluoro-2-nitrophenyl)methanol: Similar structure but with different positions of the chloro and fluoro groups.
Uniqueness
(2-Chloro-3-fluoro-6-nitrophenyl)methanol is unique due to the specific combination of chloro, fluoro, and nitro groups on the phenyl ring, along with the methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H5ClFNO3 |
---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
(2-chloro-3-fluoro-6-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5ClFNO3/c8-7-4(3-11)6(10(12)13)2-1-5(7)9/h1-2,11H,3H2 |
InChI Key |
ZKNFLZZTVWTVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CO)Cl)F |
Origin of Product |
United States |
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